1-(4-chloro-1-methyl-1H-imidazol-5-yl)methanamine dihydrochloride
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Overview
Description
1-(4-chloro-1-methyl-1H-imidazol-5-yl)methanamine dihydrochloride is a chemical compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely used in various fields due to their versatile chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-1-methyl-1H-imidazol-5-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of substituted imidazole compounds .
Scientific Research Applications
1-(4-chloro-1-methyl-1H-imidazol-5-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of various chemical products, including agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(4-chloro-1-methyl-1H-imidazol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-methylimidazole: A precursor in the synthesis of 1-(4-chloro-1-methyl-1H-imidazol-5-yl)methanamine dihydrochloride.
4-chloro-1-methylimidazole: Another chlorinated imidazole derivative with similar chemical properties.
1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride: A related compound with a different substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom and methanamine group make it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
(5-chloro-3-methylimidazol-4-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3.2ClH/c1-9-3-8-5(6)4(9)2-7;;/h3H,2,7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWIDEJLUASRFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1CN)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl3N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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